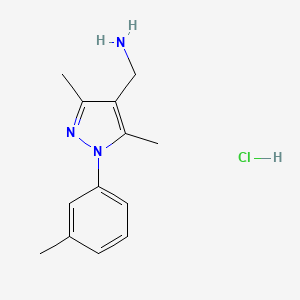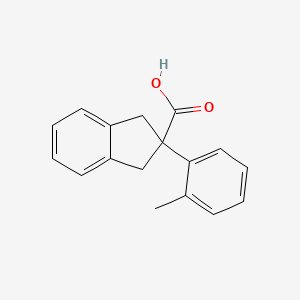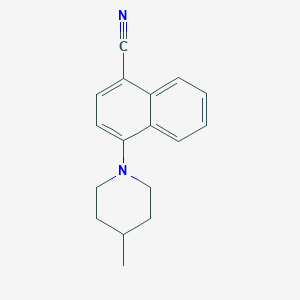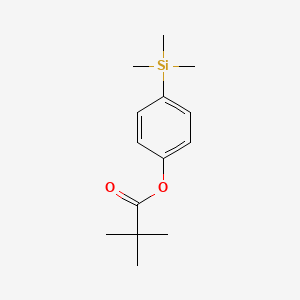
(3,5-Dimethyl-1-(m-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-1-(m-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methanamine group attached to the pyrazole ring, along with dimethyl and m-tolyl substituents. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-(m-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of Substituents: The dimethyl and m-tolyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Attachment of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the pyrazole ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethyl-1-(m-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Strong acids or bases, depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-1-(m-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-1-(m-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- (3,5-Dimethyl-1-(p-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride
- (3,5-Dimethyl-1-(o-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
(3,5-Dimethyl-1-(m-tolyl)-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group, in particular, may confer distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H18ClN3 |
|---|---|
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-5-4-6-12(7-9)16-11(3)13(8-14)10(2)15-16;/h4-7H,8,14H2,1-3H3;1H |
Clave InChI |
OJTSMPLPNOKTLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)CN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)
![(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11861295.png)
![3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine](/img/structure/B11861306.png)
![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)
![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)



![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
